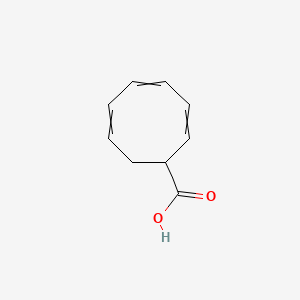

2,4,6-Cyclooctatriene-1-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

100162-11-6 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

cycloocta-2,4,6-triene-1-carboxylic acid |

InChI |

InChI=1S/C9H10O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-6,8H,7H2,(H,10,11) |

InChI Key |

BOHBUILIWXCLNW-UHFFFAOYSA-N |

SMILES |

C1C=CC=CC=CC1C(=O)O |

Canonical SMILES |

C1C=CC=CC=CC1C(=O)O |

Synonyms |

2,4,6-Cyclooctatriene-1-carboxylicacid(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Cyclooctatriene 1 Carboxylic Acid

Introduction and Manipulation of the Carboxylic Acid Moiety

The synthesis of 2,4,6-cyclooctatriene-1-carboxylic acid can be achieved through several primary pathways, each involving the formation or manipulation of the carboxyl group on the cyclooctatriene scaffold.

Oxidation of Precursor Alcohols or Aldehydes within the Ring System

A fundamental and widely employed method for creating a carboxylic acid is the oxidation of a primary alcohol or an aldehyde. wikipedia.orglibretexts.org This strategy is directly applicable to the synthesis of this compound, starting from (2,4,6-cyclooctatrien-1-yl)methanol or 2,4,6-cyclooctatriene-1-carbaldehyde. The process involves treating the precursor with a suitable oxidizing agent.

The oxidation of primary alcohols to carboxylic acids typically proceeds through an aldehyde intermediate. To ensure the reaction goes to completion and yields the carboxylic acid, strong oxidizing agents and conditions such as heating under reflux are often necessary. libretexts.org A variety of reagents have been developed for this transformation, ranging from classic, potent oxidants to more modern, selective catalytic systems. wikipedia.orgorganic-chemistry.org

Key Research Findings:

Traditional Reagents: Strong, chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) and potassium permanganate (B83412) (KMnO₄) are highly effective for converting primary alcohols to carboxylic acids. wikipedia.orgresearchgate.net For instance, heating an alcohol under reflux with an excess of potassium dichromate(VI) in sulfuric acid ensures complete oxidation to the carboxylic acid. libretexts.org

Modern Catalytic Systems: To avoid the use of toxic, stoichiometric heavy metal oxidants, catalytic methods are preferred. A well-known example is the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in conjunction with a stoichiometric primary oxidant like sodium hypochlorite (B82951) (NaOCl) or sodium chlorite (B76162) (NaClO₂). nih.gov This approach offers milder reaction conditions and is compatible with a wider range of functional groups. nih.gov

Metal-Free Oxidations: Research has also explored metal-free oxidation protocols. One such method uses 1-hydroxycyclohexyl phenyl ketone as an oxidant, offering high yields and excellent functional group tolerance, even in the presence of sensitive secondary alcohols. organic-chemistry.org

Table of Common Oxidizing Agents for Alcohol to Carboxylic Acid Conversion

| Reagent/System | Description | Citation |

| Potassium Permanganate (KMnO₄) | A strong, classic oxidant, typically used in alkaline aqueous solution. | wikipedia.org |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | A powerful chromium-based oxidant, effective but generates toxic chromium waste. | researchgate.net |

| Potassium Dichromate (K₂Cr₂O₇/H₂SO₄) | Similar to Jones reagent, used with acid and heat to ensure complete oxidation. | libretexts.org |

| TEMPO/NaOCl/NaClO₂ | A two-step, one-pot catalytic system that is highly efficient and uses milder, less toxic reagents. | nih.gov |

| Fe(NO₃)₃·9H₂O/TEMPO | A sustainable system that uses air or pure O₂ as the terminal oxidant at room temperature. | organic-chemistry.org |

Carboxylation of Organometallic Intermediates

The carboxylation of organometallic compounds is a powerful and direct method for forming a C-C bond and introducing a carboxylic acid moiety. This strategy involves converting a cyclooctatriene derivative, typically a halide, into an organometallic intermediate (e.g., an organolithium or Grignard reagent). This highly nucleophilic species then reacts with carbon dioxide (often supplied as dry ice), followed by an acidic workup to yield the target carboxylic acid.

Key Research Findings:

Mechanism: The process begins with the formation of the organometallic reagent. This intermediate is a potent nucleophile and a strong base. It readily attacks the electrophilic carbon atom of CO₂. This nucleophilic addition forms a carboxylate salt, which is then protonated during the acidic workup (e.g., with H₃O⁺) to give the final carboxylic acid.

Applicability: This method is broadly applicable in organic synthesis for converting organic halides into carboxylic acids with an additional carbon atom. Gold-catalyzed C-H carboxylation has also emerged as a modern alternative, though its application to specific systems like cyclooctatriene would require further investigation. nih.gov The success of the reaction depends on the stability of the organometallic intermediate and the absence of acidic protons elsewhere in the molecule that could be deprotonated.

Hydrolysis of Nitrile Precursors

Another versatile, two-step approach to synthesizing carboxylic acids is through the hydrolysis of a nitrile (-C≡N) precursor. researchgate.net For the synthesis of this compound, this would involve the preparation of 2,4,6-cyclooctatriene-1-carbonitrile, followed by its hydrolysis.

Key Research Findings:

Nitrile Formation: The nitrile group can typically be introduced via nucleophilic substitution (Sₙ2 reaction) of a suitable leaving group (like a halide) on the cyclooctatriene ring with a cyanide salt (e.g., NaCN or KCN).

Hydrolysis Conditions: The hydrolysis of the nitrile can be performed under either acidic or basic aqueous conditions. libretexts.orgopenstax.org

Acid-Catalyzed Hydrolysis: The nitrile is heated with a strong aqueous acid (like H₂SO₄ or HCl). The nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. libretexts.org

Base-Catalyzed Hydrolysis: The nitrile is heated with a strong aqueous base (like NaOH or KOH). The highly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. openstax.org

Intermediate: Both pathways proceed through an amide intermediate (2,4,6-cyclooctatriene-1-carboxamide), which is subsequently hydrolyzed further to the carboxylic acid. libretexts.orgopenstax.org This method is valuable because nitriles themselves are stable and useful synthetic intermediates. researchgate.net

Decarboxylation as a Synthetic Strategy in Cyclooctatetraene (B1213319) Chemistry

Decarboxylation, the removal of a carboxyl group with the release of CO₂, is a reaction that can be strategically employed in the synthesis of complex molecules. nih.govmasterorganicchemistry.com While seemingly counterproductive to the goal of creating a carboxylic acid, it can be a crucial step in a longer synthetic sequence, particularly in the related field of cyclooctatetraene chemistry.

Key Research Findings:

Strategic Removal: A common strategy involves the synthesis of a molecule with two carboxylic acid groups, such as a derivative of malonic acid. One of these groups can then be selectively removed via decarboxylation, which is often induced by heating. masterorganicchemistry.com This can be a powerful tool for controlling the final substitution pattern of the molecule.

Driving Force: In some cases, decarboxylation can be driven by the formation of a more stable product, such as the creation of an aromatic system. nih.gov For instance, the decarboxylation of certain substituted cyclohexane (B81311) carboxylic acids can be coupled with dehydrogenation to form aromatic benzene (B151609) derivatives. nih.gov This principle can be relevant in the chemistry of eight-membered rings, where reactions can be driven by the potential to form aromatic or otherwise stabilized electronic systems.

Mechanism: The most common mechanism for decarboxylation occurs in β-keto acids or malonic acids, which proceed through a cyclic, six-membered transition state to form an enol intermediate that then tautomerizes. masterorganicchemistry.com

Chemo-, Regio-, and Stereoselectivity in the Synthesis of Cyclooctatriene-1-carboxylic Acid

Achieving the synthesis of a specific isomer like this compound requires precise control over selectivity. slideshare.netmdpi.com

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The cyclooctatriene ring contains multiple reactive double bonds. A key challenge is to perform reactions on the substituent (e.g., oxidizing an alcohol) without affecting the π-system of the ring. This is achieved by choosing mild, selective reagents (e.g., TEMPO-based oxidation instead of KMnO₄) that are specific to the target functional group. nih.govchemrxiv.org

Regioselectivity: This concerns the position or site of the chemical reaction. slideshare.net In the context of this compound, regioselectivity determines that the carboxyl group is placed at the C1 position. In syntheses starting from an already substituted cyclooctatriene, the regiochemistry is pre-determined. For methods like the 1,3-dipolar cycloaddition of nitrones to unsaturated amides, the reaction can be entirely regioselective. rsc.org

Stereoselectivity: This is the preferential formation of one stereoisomer over others. mdpi.com The non-planar, tub-shaped conformation of the cyclooctatriene ring means that substituents can have different spatial orientations. Controlling the stereochemical outcome is crucial and depends heavily on the reaction mechanism, the transition state geometry, and the steric and electronic properties of both the substrate and the reagents. rsc.orgmdpi.com For example, enzymatic reactions are renowned for their high degree of stereoselectivity. mdpi.com

Green Chemistry Approaches in the Synthesis of Cyclooctatriene Derivatives

Modern synthetic chemistry places a strong emphasis on "green chemistry," which aims to design chemical processes that are environmentally benign. mdpi.comrasayanjournal.co.in These principles are applicable to the synthesis of cyclooctatriene derivatives.

Key Approaches:

Catalysis: Replacing stoichiometric reagents (which are consumed in the reaction) with catalysts is a core principle. Catalysts are used in small amounts and can be recycled, reducing waste. Examples include the use of metal-based or organocatalytic systems for oxidation instead of stoichiometric chromium reagents. organic-chemistry.orgrasayanjournal.co.in

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonication are energy-efficient techniques that can dramatically reduce reaction times from hours to minutes and often lead to higher yields and purer products. mdpi.comresearchgate.net

Safer Solvents and Reaction Conditions: A major goal is to reduce or eliminate the use of hazardous organic solvents. This can involve using water, ionic liquids, or deep eutectic solvents as reaction media, or performing reactions under solvent-free conditions (mechanosynthesis). rasayanjournal.co.inresearchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are excellent examples of atom-economical processes. rasayanjournal.co.in

These green approaches lead to syntheses that are not only more environmentally friendly but also often more efficient, safer, and more cost-effective. mdpi.comresearchgate.net

Reaction Mechanisms and Reactivity of 2,4,6 Cyclooctatriene 1 Carboxylic Acid

Pericyclic Reactions of the Cyclooctatriene Core

The conjugated triene system within the eight-membered ring of 2,4,6-cyclooctatriene-1-carboxylic acid is primed for a variety of pericyclic reactions. These concerted processes, which proceed through a cyclic transition state, are highly stereospecific and are governed by the principles of orbital symmetry conservation. youtube.com

Electrocyclic Ring Opening and Closure Mechanisms

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a sigma (σ) bond at the termini of a conjugated π-system, leading to a cyclic product, or the reverse process of ring opening. masterorganicchemistry.comoxfordsciencetrove.com For this compound, which contains a 6π-electron system, these reactions are in equilibrium with its bicyclic valence isomer, bicyclo[4.2.0]octa-2,4-diene-7-carboxylic acid. The position of this equilibrium is influenced by thermodynamic factors, with the formation of the less strained cyclic product often being favored. libretexts.org

The stereochemical course of an electrocyclic reaction is dictated by the symmetry of the highest occupied molecular orbital (HOMO) of the polyene. libretexts.orglibretexts.org According to the Woodward-Hoffmann rules, the outcome of these reactions depends on whether they are initiated by heat (thermal) or light (photochemical). libretexts.orgnih.gov

For a 6π-electron system like that in this compound, the rules for electrocyclic ring closure are as follows:

Thermal conditions: Under the influence of heat, the reaction proceeds in a disrotatory fashion. In this process, the p-orbitals at the ends of the conjugated system rotate in opposite directions (one clockwise, one counterclockwise) to form the new σ-bond. libretexts.orglibretexts.orglibretexts.org

Photochemical conditions: When initiated by ultraviolet light, the reaction follows a conrotatory pathway. Here, the terminal p-orbitals rotate in the same direction (both clockwise or both counterclockwise). libretexts.orgpressbooks.pub This change in stereochemical preference is due to the promotion of an electron to an excited state, which alters the symmetry of the HOMO. pressbooks.pub

These principles are summarized in the following table:

| Reaction Condition | Number of π Electrons | Allowed Mode of Ring Closure/Opening |

| Thermal (Heat) | 6 (4n+2, where n=1) | Disrotatory |

| Photochemical (Light) | 6 (4n+2, where n=1) | Conrotatory |

This table is based on the generalized Woodward-Hoffmann rules for electrocyclic reactions.

The disrotatory and conrotatory motions directly translate into specific stereochemical outcomes in the bicyclic product. The substituents on the termini of the triene system will have a defined relative stereochemistry in the resulting bicyclo[4.2.0]octadiene.

For this compound, the stereochemistry of the resulting bicyclo[4.2.0]octa-2,4-diene-7-carboxylic acid will depend on the initial geometry of the cyclooctatriene and the reaction conditions. Assuming a specific starting stereoisomer of the cyclooctatriene, the following outcomes are predicted:

| Starting Material | Condition | Mode of Rotation | Product Stereochemistry |

| (1Z,3Z,5Z)-2,4,6-Cyclooctatriene-1-carboxylic acid | Thermal | Disrotatory | cis-Bicyclo[4.2.0]octa-2,4-diene-7-carboxylic acid |

| (1Z,3Z,5Z)-2,4,6-Cyclooctatriene-1-carboxylic acid | Photochemical | Conrotatory | trans-Bicyclo[4.2.0]octa-2,4-diene-7-carboxylic acid |

This table illustrates the predicted stereochemical outcomes based on the principles of orbital symmetry control for a hypothetical starting isomer.

Cycloaddition Reactions Involving the Triene System

The conjugated diene portion of the this compound can participate in cycloaddition reactions, where it reacts with a π-system of another molecule (a dienophile) to form a cyclic adduct. msu.edu

The Diels-Alder reaction is a [4+2] cycloaddition, meaning it involves a 4π-electron system (the diene) and a 2π-electron system (the dienophile). masterorganicchemistry.com This reaction is a powerful tool for the formation of six-membered rings and is highly stereospecific. msu.edu The stereochemistry of both the diene and the dienophile is retained in the product. msu.edu

In the case of this compound, the conjugated diene moiety can react with various dienophiles. The carboxylic acid group, being an electron-withdrawing group, can influence the reactivity of the diene system. Diels-Alder reactions are generally favored when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. masterorganicchemistry.com

The stereospecificity of the Diels-Alder reaction means that a cis-dienophile will yield a product with cis substituents on the newly formed ring, and a trans-dienophile will give a trans product. msu.edu When a cyclic diene is used, as is the case here, the reaction leads to the formation of a bicyclic (or in this case, tricyclic) system. A general preference for the endo product is often observed due to secondary orbital interactions in the transition state. mit.edu

A hypothetical Diels-Alder reaction is presented in the table below:

| Diene | Dienophile | Predicted Major Product | Key Stereochemical Feature |

| This compound | Maleic anhydride | Tricyclic adduct | endo stereochemistry favored |

| This compound | Dimethyl acetylenedicarboxylate | Tricyclic adduct with a double bond | Stereochemistry of dienophile is retained |

This table provides predicted outcomes for representative Diels-Alder reactions based on established principles of stereospecificity and the endo rule.

While [4+2] cycloadditions are thermally allowed, concerted thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules. However, photochemical [2+2] cycloadditions are allowed and provide a route to four-membered rings. masterorganicchemistry.com Upon irradiation with UV light, one of the double bonds in this compound can become photo-excited. This excited state can then react with another alkene in a suprafacial manner to form a cyclobutane (B1203170) ring. masterorganicchemistry.com

These reactions can occur either intermolecularly with another alkene or intramolecularly if a suitable double bond is present elsewhere in the molecule. The concerted nature of these photochemical reactions leads to a high degree of stereospecificity.

Sigmatropic Rearrangements of the Cyclooctatriene Framework

Molecular rearrangements where a sigma-bonded atom or group shifts its position, flanked by one or more π-electron systems, are known as sigmatropic reactions. libretexts.org These rearrangements lead to a reorganization of the π-bonds, with the total number and type of bonds remaining the same between the reactant and the product. libretexts.org The notation for these reactions, such as ucsb.edumasterorganicchemistry.com or nrochemistry.comnrochemistry.com, indicates the positions in the groups connected by the σ-bond where migration occurs. pressbooks.pub

Cope Rearrangement and Related Isomerizations

The Cope rearrangement is a classic example of a nrochemistry.comnrochemistry.com-sigmatropic rearrangement involving the thermal isomerization of 1,5-dienes. masterorganicchemistry.comwikipedia.org This reaction is thermally allowed and typically proceeds through a concerted, cyclic chair-like transition state to minimize steric interactions between substituents. nrochemistry.comwikipedia.org The reversibility of the Cope rearrangement means the equilibrium position is dictated by the relative thermodynamic stability of the starting material and the product. nrochemistry.com Isomers with more substituted or conjugated double bonds are generally favored. masterorganicchemistry.comnrochemistry.com

The 2,4,6-cyclooctatriene ring system is primed for such rearrangements. Although various isomers exist, the structure contains the requisite 1,5-diene moiety, making it a candidate for Cope rearrangement under thermal conditions. youtube.com This type of rearrangement within an eight-membered ring can lead to a dynamic equilibrium between different isomeric forms, a phenomenon known as degenerate Cope rearrangement if the product is identical to the starting material. youtube.com The presence of the carboxylic acid substituent on the cyclooctatriene ring influences the equilibrium by affecting the relative stability of the potential isomers.

The table below outlines the key features of the Cope Rearrangement.

Table 1: Characteristics of the Cope Rearrangement| Feature | Description |

|---|---|

| Reaction Type | nrochemistry.comnrochemistry.com-Sigmatropic Rearrangement. chadsprep.com |

| Substrate | 1,5-diene. wikipedia.org |

| Conditions | Typically thermal. masterorganicchemistry.com |

| Mechanism | Concerted, proceeding through a cyclic (often chair-like) transition state. masterorganicchemistry.comnrochemistry.com |

| Key Principle | Reversible reaction where equilibrium favors the more thermodynamically stable isomer. nrochemistry.com |

| Variants | Oxy-Cope rearrangement, involving a hydroxyl substituent. masterorganicchemistry.comwikipedia.org |

Valence Tautomerism and Conformational Dynamics of the Cyclooctatriene Ring

Valence tautomerism involves the continuous formation and breaking of single and double bonds without the migration of any atoms or groups. youtube.com A classic example is the equilibrium between cyclooctatetraene (B1213319) and its bicyclic isomer. youtube.com The this compound framework can undergo similar valence isomerization, existing in equilibrium with its bicyclic tautomers, such as a bicyclo[4.2.0]octa-2,7-diene derivative.

The eight-membered ring of cyclooctatriene is not planar and possesses significant conformational flexibility. nih.gov Medium-sized rings like this are characterized by low torsional and angular strain but can exhibit steric strain from transannular interactions between substituents. nih.gov This flexibility leads to a dynamic conformational landscape, where the ring can adopt various shapes, such as boat-like or chair-like conformations. wikipedia.org This dynamic behavior, sometimes described as "flapping," is crucial as the specific conformation of the molecule can dictate its reactivity and the stereochemical outcome of reactions like the Cope rearrangement. nih.govrsc.org

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety (-COOH) is a versatile functional group capable of undergoing a wide range of transformations. Its reactivity is centered on the electrophilic carbonyl carbon, the acidic proton, and the ability of the carboxylate group to act as a leaving group.

Acid-Catalyzed and Base-Catalyzed Transformations

The carboxylic acid group of this compound can undergo typical transformations under acidic or basic conditions.

Acid-Catalyzed Reactions: In the presence of an acid catalyst and an alcohol, the compound can undergo Fischer esterification to form the corresponding ester. youtube.com The reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. libretexts.org

Base-Catalyzed Reactions: Treatment with a base results in a simple acid-base reaction, deprotonating the carboxylic acid to form a carboxylate salt. youtube.com This carboxylate can then act as a nucleophile in other reactions. Stronger bases can also deprotonate the α-carbon, leading to the formation of an enolate, though the acidity of this position is weak. libretexts.org

The table below summarizes common transformations.

Table 2: Common Reactions of the Carboxylic Acid Group| Reaction | Reagents | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Amide Formation | Ammonia or Amine, Heat | Amide |

Decarboxylation Pathways and Conditions

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). youtube.com This reaction is most facile for β-keto acids and malonic acids, which can form a stable cyclic transition state upon heating. masterorganicchemistry.com

Since this compound does not possess a β-carbonyl group, its decarboxylation is not expected to occur spontaneously with mild heating. youtube.commasterorganicchemistry.com More rigorous conditions are generally required, such as:

High Temperatures: Heating to elevated temperatures can induce decarboxylation, though this may also promote other rearrangements or decomposition.

Catalytic Methods: Transition-metal catalysts (e.g., based on Cu, Ag, Pd) are known to facilitate the decarboxylation of aromatic and other carboxylic acids that are otherwise stable. nih.gov In some cases, decarboxylation can be part of a tandem reaction sequence initiated by a catalyst. researchgate.net

Influence of Substituents on Reaction Pathways and Reactivity

Substituents can profoundly influence the reactivity of a molecule through a combination of inductive and resonance effects. ucsb.edulumenlearning.com

The carboxylic acid group on the 2,4,6-cyclooctatriene ring acts primarily as an electron-withdrawing group through induction (-I effect). ucsb.edu This electronic effect influences the reactivity of both the ring and the functional group itself:

Effect on the Ring: The electron-withdrawing nature of the -COOH group deactivates the π-system of the triene towards electrophilic attack. It can also influence the equilibrium position of pericyclic reactions like the Cope rearrangement by destabilizing any intermediates or transition states with developing positive charge on the adjacent carbon.

Effect on Acidity: The -COOH group's own acidity is affected by other substituents on the ring. Electron-donating groups (e.g., alkyl groups) would decrease the acidity (increase the pKa), while additional electron-withdrawing groups (e.g., nitro, halogen) would increase the acidity (decrease the pKa). ucsb.edu

Conversely, substituents on the ring can alter the reactivity of the carboxylic acid group. For example, bulky substituents near the -COOH group could provide steric hindrance, slowing down reactions like esterification. The electronic properties of substituents can also be transmitted through the π-system, subtly altering the electrophilicity of the carbonyl carbon. nih.gov

The table below summarizes the general effects of substituents on the acidity of a carboxylic acid.

Table 3: Influence of Substituent Type on Carboxylic Acid Acidity| Substituent Type | Electronic Effect | Effect on Acidity (Ka) | Example Groups |

|---|---|---|---|

| Electron-Donating | +I (Inductive) | Decreases | -CH₃, -CH₂CH₃ |

| Electron-Withdrawing | -I (Inductive) | Increases | -NO₂, -CN, -F, -Cl |

Theoretical Chemistry Studies and Computational Analysis of 2,4,6 Cyclooctatriene 1 Carboxylic Acid

Molecular Structure and Conformation Analysis

Aromaticity, Antiaromaticity, and Non-Aromaticity Considerations in Annulene Systems

Annulenes are monocyclic hydrocarbons with alternating single and double bonds. The concepts of aromaticity, antiaromaticity, and non-aromaticity are governed by Hückel's rule, which states that a planar, cyclic, fully conjugated system with (4n+2) π-electrons will be aromatic, while one with 4n π-electrons will be antiaromatic. Systems that can avoid planarity will be non-aromatic.

The cyclooctatriene ring in 2,4,6-cyclooctatriene-1-carboxylic acid is an 8-membered ring with 6 π-electrons from the three conjugated double bonds. While it has (4n+2) π-electrons (for n=1), it is not a fully conjugated cyclic system due to the presence of a saturated CH₂ group and the C(H)COOH group, which break the continuous overlap of p-orbitals. Therefore, the cyclooctatriene ring itself is considered non-aromatic.

The parent compound, cyclooctatetraene (B1213319) ( doubtnut.comannulene), possesses 8 π-electrons (a 4n system where n=2) and would be expected to be antiaromatic if planar. To avoid the destabilization associated with antiaromaticity, cyclooctatetraene adopts a non-planar "tub" conformation. This principle of avoiding antiaromaticity through non-planarity is a key feature of larger annulene systems. For instance, even larger annulenes that satisfy the 4n π-electron rule will adopt non-planar conformations to become non-aromatic rather than antiaromatic.

The reference toannulene systems in the context of an eight-membered ring serves to illustrate the general principles of aromaticity in larger rings. Aannulene is a much larger system, and its aromatic character would be evaluated based on the (4n+2) rule and its ability to achieve planarity. The fundamental concept remains the same: the system will adopt a conformation that leads to the most stable electronic state, which for 4n systems is typically a non-planar, non-aromatic conformation.

Conformational Preferences and Dynamics of the Cyclooctatriene Ring (e.g., tub vs. boat)

The conformational landscape of the cyclooctatriene ring is complex, with several possible non-planar structures. The two most discussed conformations for the parent cyclooctatetraene are the tub and boat forms.

Tub Conformation: This is the ground state conformation for cyclooctatetraene. It has D₂d symmetry and effectively minimizes angle strain and torsional strain by avoiding a planar arrangement. This non-planar structure prevents significant overlap between the p-orbitals, thus avoiding antiaromaticity.

Boat Conformation: The boat conformation, which has C₂v symmetry, is a higher-energy conformation. It is considered a transition state for the ring inversion process of the tub conformation. The boat form experiences significant steric hindrance between the "flagpole" hydrogen atoms, which point towards each other.

For this compound, the presence of the sp³-hybridized carbon and the carboxylic acid group will influence the conformational preference. However, the underlying tendency of the eight-membered ring to adopt a non-planar conformation to alleviate strain will persist. The tub-like and boat-like conformations are still the primary considerations. The bulky carboxylic acid group will likely favor a position that minimizes steric interactions with the rest of the ring.

| Conformation | Relative Energy (kcal/mol) - Cyclooctatetraene | Key Features |

| Tub | 0 (Ground State) | Non-planar, avoids antiaromaticity, staggered C-H bonds. |

| Boat | ~2-5 kcal/mol higher than tub | Transition state, flagpole steric interactions, eclipsed C-H bonds. |

Note: The relative energy values are for the parent cyclooctatetraene and serve as a reference.

Hybridization and Bonding Character within the Triene System

The carbon atoms within the triene system of this compound exhibit different hybridization states.

sp² Hybridization: The six carbon atoms involved in the three double bonds are sp² hybridized. Each of these carbons forms three σ-bonds (two with adjacent carbons and one with a hydrogen) and has one unhybridized p-orbital that participates in the π-system. The ideal bond angle for sp² hybridized carbons is 120°. In the non-planar cyclooctatriene ring, these angles are distorted to accommodate the cyclic structure.

sp³ Hybridization: The carbon atom of the methylene (B1212753) group (CH₂) and the carbon atom bearing the carboxylic acid group are sp³ hybridized. These carbons form four σ-bonds with tetrahedral geometry and ideal bond angles of 109.5°.

The bonding within the triene system consists of a framework of σ-bonds formed by the overlap of sp²-sp² and sp²-sp³ hybrid orbitals, and a system of π-bonds formed by the overlap of the unhybridized p-orbitals on the six sp² carbons. Due to the non-planar nature of the ring, the overlap of these p-orbitals is not continuous, which is consistent with the non-aromatic character of the molecule.

Electronic Structure Investigations

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are key to understanding chemical reactions.

For this compound, the HOMO would be associated with the π-system of the triene, while the LUMO would be the lowest energy antibonding π-orbital. The presence of the electron-withdrawing carboxylic acid group is expected to lower the energy of both the HOMO and the LUMO compared to the parent cyclooctatriene. This lowering of the LUMO energy would make the molecule a better electron acceptor (electrophile) in reactions.

Computational studies on related cyclooctatetraene derivatives show that the HOMO and LUMO are primarily localized on the conjugated π-system. The spatial distribution of these orbitals indicates the likely sites of electrophilic and nucleophilic attack.

| Molecular Orbital | Description | Predicted Reactivity |

| HOMO | Highest energy orbital containing electrons. Associated with the π-system. | Site of electron donation (nucleophilic attack). |

| LUMO | Lowest energy orbital without electrons. Associated with the antibonding π-system. | Site of electron acceptance (electrophilic attack). |

This table provides a general description based on FMO theory.

Electron Density Distribution and Charge Analysis

The electron density distribution in this compound is expected to be non-uniform due to the presence of the electronegative oxygen atoms of the carboxylic acid group and the mix of sp² and sp³ hybridized carbon atoms.

The carboxylic acid group is a strong electron-withdrawing group. This means it will pull electron density from the cyclooctatriene ring through the inductive effect. This will result in a partial positive charge (δ+) on the carbon atom attached to the carboxylic acid group and a general polarization of the electron density in the ring towards this substituent.

A computational charge analysis would likely show:

A significant partial negative charge on the oxygen atoms of the carboxyl group.

A partial positive charge on the carbonyl carbon and the acidic proton of the carboxyl group.

A depletion of electron density in the cyclooctatriene ring, particularly at the carbon atom bonded to the carboxylic acid.

This uneven distribution of electron density is a key factor in determining the molecule's reactivity, polarity, and intermolecular interactions.

Computational Elucidaion of Reaction Mechanisms

Computational chemistry offers a robust framework for dissecting the mechanisms of complex organic reactions. For this compound, these methods are instrumental in mapping the potential energy surfaces of its various transformations, identifying key stationary points, and understanding the factors that govern its reactivity.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a hallmark of unsaturated cyclic molecules. wikipedia.org In the case of this compound, electrocyclization is a prominent pericyclic reaction. Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in characterizing the transition states and any associated intermediates in these processes. acs.org

The electrocyclic ring-closure of a 2,4,6-cyclooctatriene system involves the formation of a bicyclo[4.2.0]octa-2,7-diene derivative. The stereochemical outcome of this reaction is dictated by the Woodward-Hoffmann rules, which can be rationalized through the examination of molecular orbitals. libretexts.org For a thermal 8π-electron system like 2,4,6-cyclooctatriene, a conrotatory ring closure is predicted to be the favored pathway. msu.edu Conversely, a photochemical reaction would proceed via a disrotatory motion. libretexts.org

Computational chemists can model these pathways to determine the activation energies associated with both the conrotatory and disrotatory modes, thereby predicting the kinetic favorability of each. The geometry of the transition state, including the lengths of the forming and breaking bonds, can be precisely calculated. For instance, in related systems, transition state geometries for electrocyclizations have been extensively studied to understand the degree of bond formation and breaking at the pinnacle of the reaction coordinate. acs.org

Table 1: Hypothetical Calculated Energies for Pericyclic Reactions of 2,4,6-Cyclooctatriene

| Reaction Type | Pathway | Calculated Activation Energy (kcal/mol) | Relative Energy of Product (kcal/mol) |

| Thermal Electrocyclization | Conrotatory | 25-35 | -5 to +5 |

| Photochemical Electrocyclization | Disrotatory | 15-25 | Variable |

| Diels-Alder (dimerization) | [4+2] | 30-40 | Variable |

Note: This table presents hypothetical data based on typical values for similar systems found in the literature to illustrate the type of information obtained from computational studies. Actual values for this compound would require specific calculations.

Computational chemistry is not only capable of characterizing known reactions but also predicting the outcomes of reactions under different conditions. dntb.gov.ua For this compound, this means delineating the distinct pathways it is likely to follow when subjected to heat (thermal conditions) versus ultraviolet light (photochemical conditions).

Under thermal conditions, the molecule will follow the path of least resistance on the ground-state potential energy surface. As mentioned, for an 8π system, this is predicted to be a conrotatory electrocyclization. msu.edu Computational models can confirm this by calculating the activation barriers for all conceivable thermal rearrangements, with the lowest barrier indicating the most probable reaction.

Photochemical reactions, however, involve the absorption of light to promote the molecule to an electronically excited state. dntb.gov.ua The subsequent reaction pathway occurs on the excited-state potential energy surface, which can have a dramatically different topology from the ground state. lanl.gov For 2,4,6-cyclooctatriene, photochemical excitation would likely lead to a disrotatory ring closure. libretexts.org Computational studies can model these excited states and their relaxation pathways, including identifying conical intersections where the molecule can efficiently transition from the excited state back to the ground state, leading to the final photoproduct. lanl.gov

A study on the related molecule, cyclooctatetraene, using ab initio methods, has mapped out a complex network of photochemical and thermal reaction pathways, including valence isomerizations and ring inversions, providing a comprehensive reactivity scheme. researchgate.net This work serves as a valuable blueprint for understanding the potential transformations of this compound.

Computational Studies on Acidity and Substituent Effects

The carboxylic acid moiety of the title compound introduces the property of acidity, which can be quantified by its pKa value. Computational methods have become increasingly reliable in predicting the pKa of organic molecules. nih.govmdpi.comnih.govresearchgate.net These predictions are typically based on calculating the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment.

Computational studies can dissect these contributions. The electron-withdrawing or electron-donating nature of the cyclooctatrienyl ring can be quantified by calculating atomic charges or by analyzing the molecular electrostatic potential. The stability of the resulting carboxylate anion is a key determinant of acidity; a more stable anion corresponds to a stronger acid. pressbooks.pub Computational models can assess this stability by examining the delocalization of the negative charge in the carboxylate.

Furthermore, the conformational flexibility of the eight-membered ring can influence the acidity by altering the orientation of the carboxylic acid group relative to the π-system of the ring. Different conformers may exhibit slightly different pKa values, and computational studies can explore this conformational dependence.

Table 2: Predicted pKa Values and Substituent Effects for a Series of Carboxylic Acids

| Compound | Predicted pKa (Computational) | Experimental pKa | Nature of Substituent |

| Acetic Acid | 4.75 | 4.76 | Electron-donating (alkyl) |

| Benzoic Acid | 4.20 | 4.20 | Electron-withdrawing (aryl) |

| This compound | 4.0 - 4.5 (Estimated) | Not Available | Electron-withdrawing (alkenyl) |

| Acrylic Acid | 4.25 | 4.25 | Electron-withdrawing (vinyl) |

Note: The predicted pKa for the title compound is an estimate based on the expected electronic effects of the unsaturated ring. Precise values would require dedicated computational studies.

Spectroscopic Analysis Methodologies for 2,4,6 Cyclooctatriene 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering a window into the connectivity and spatial arrangement of atoms. For 2,4,6-Cyclooctatriene-1-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments is employed to decipher its intricate structure.

Proton NMR (¹H NMR) for Proton Environment and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the protons on the unsaturated eight-membered ring and the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically found in the downfield region, often around 10-12 ppm, and can appear as a broad singlet due to hydrogen bonding and chemical exchange. libretexts.org The protons attached to the doubly bonded carbons of the cyclooctatriene ring resonate in the olefinic region, generally between 5.0 and 7.0 ppm. The coupling patterns (splitting of signals) observed in the ¹H NMR spectrum are invaluable for determining the connectivity of protons, providing information about adjacent protons through scalar coupling (J-coupling).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12 | s (broad) | - |

| Olefinic Protons | 5.0 - 7.0 | m | - |

| Allylic Protons | 2.0 - 3.0 | m | - |

| Aliphatic Protons | 1.5 - 2.5 | m | - |

Note: 's' denotes a singlet, and 'm' denotes a multiplet. Actual values can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Electronic Environment

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group in this compound is highly deshielded and typically appears in the range of 165-185 ppm. libretexts.org The carbons of the C=C double bonds in the cyclooctatriene ring resonate in the downfield region of approximately 120-140 ppm. The chemical shifts of the sp³-hybridized carbons in the ring are found further upfield. The information from the ¹³C NMR spectrum, combined with ¹H NMR data, allows for a comprehensive assignment of the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 185 |

| Olefinic Carbons (C=C) | 120 - 140 |

| Allylic Carbons | 20 - 40 |

| Aliphatic Carbons | 20 - 40 |

Note: These are general ranges and can be influenced by the specific stereochemistry and conformation of the molecule.

Advanced NMR Techniques (e.g., COSY, HMQC, NOESY) for Structural and Stereochemical Elucidation

To unambiguously assign the complex proton and carbon signals and to determine the three-dimensional structure of this compound, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. princeton.edu By identifying cross-peaks in the COSY spectrum, the connectivity of protons within the cyclooctatriene ring can be traced, helping to establish the sequence of CH-CH fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. princeton.eduyoutube.com Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, greatly simplifying the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. princeton.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as the carboxylic acid group to the cyclooctatriene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. princeton.edu Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This is crucial for determining the stereochemistry and conformation of the flexible cyclooctatriene ring.

Through the combined application of these advanced NMR techniques, a detailed and unambiguous three-dimensional structure of this compound can be constructed. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environments.

Vibrational Analysis of the Carboxylic Acid and Unsaturated Ring Moieties

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the carboxylic acid and the unsaturated ring.

Carboxylic Acid Group: The most prominent feature is a very broad O-H stretching band, typically appearing in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids. libretexts.org The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band, usually between 1710 and 1760 cm⁻¹. libretexts.org Conjugation with the double bonds of the cyclooctatriene ring can lower this frequency by 20-30 cm⁻¹. libretexts.org The C-O stretching and O-H bending vibrations are also observable in the fingerprint region. libretexts.org

Unsaturated Ring: The C=C stretching vibrations of the double bonds in the cyclooctatriene ring typically appear in the region of 1600-1680 cm⁻¹. The C-H stretching vibrations of the olefinic protons are found above 3000 cm⁻¹, while the C-H bending vibrations (both in-plane and out-of-plane) occur in the fingerprint region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=C and C=O stretching vibrations usually give rise to strong and easily identifiable signals. researchgate.netpsu.edu

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (very broad) | Weak |

| C=O stretch | 1710 - 1760 (strong) | Strong | |

| C-O stretch | 1210 - 1320 (medium) | Medium | |

| O-H bend | 1395 - 1440 (medium) | Weak | |

| Unsaturated Ring | C=C stretch | 1600 - 1680 (variable) | Strong |

| =C-H stretch | > 3000 (medium) | Medium |

Investigation of Intramolecular Hydrogen Bonding

The conformation of this compound may allow for the formation of an intramolecular hydrogen bond between the carboxylic acid proton and one of the π-systems of the double bonds in the ring. quora.com While intermolecular hydrogen bonding leading to dimers is common for carboxylic acids, the potential for intramolecular interactions adds another layer of complexity. osti.gov

The presence and strength of such an intramolecular hydrogen bond can be investigated using vibrational spectroscopy. unito.it A shift in the O-H and C=O stretching frequencies in the IR spectrum can indicate the presence of intramolecular hydrogen bonding. libretexts.org In a non-polar solvent, where intermolecular hydrogen bonding is minimized, any remaining perturbation of the O-H stretching frequency from that of a "free" hydroxyl group would suggest an intramolecular interaction. Advanced computational methods can also be used in conjunction with experimental data to explore the potential for and energetic favorability of intramolecular hydrogen bonding. osti.gov

Mass Spectrometry (MS) Methodologies for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, electron ionization (EI) would typically be used to generate a molecular ion (M⁺•), which then undergoes fragmentation.

The fragmentation of carboxylic acids is well-characterized. libretexts.orgyoutube.com Key fragmentation pathways include the loss of a hydroxyl radical (•OH) to form an acylium ion [M-17]⁺, and the loss of a carboxyl radical (•COOH) to form the [M-45]⁺ ion. libretexts.orgyoutube.com In aliphatic acids, McLafferty rearrangement is a common fragmentation pathway. youtube.com For aromatic carboxylic acids, the molecular ion peak is typically prominent, and major fragments corresponding to the loss of •OH and •COOH are also observed. youtube.com

In the case of this compound, the molecular ion peak is expected to be observable. The primary fragmentation would likely involve the cleavage of the bonds adjacent to the carbonyl group. The most characteristic fragmentation would be the loss of the entire carboxylic acid group, leading to a C₈H₇⁺ fragment. Alpha-cleavage, a common pattern for carbonyl compounds, would result in the formation of a stable acylium ion. youtube.comlibretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 136 | Molecular Ion | [C₉H₈O₂]⁺• | The intact molecule with one electron removed. |

| 119 | [M - OH]⁺ | [C₉H₇O]⁺ | Loss of a hydroxyl radical. |

| 91 | [M - COOH]⁺ | [C₈H₇]⁺ | Loss of the carboxylic acid group, likely forming a tropylium-like cation. This is often a very stable and abundant ion. |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structural Determination

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, it is expected that the eight-membered ring would retain this characteristic tub conformation. The carboxylic acid substituent would introduce the capability for strong intermolecular hydrogen bonding. In the solid state, carboxylic acids typically form dimers, with two molecules held together by a pair of hydrogen bonds between their carboxyl groups. researchgate.net This dimerization would be a dominant feature in the crystal packing of the molecule.

A low-temperature X-ray diffraction study of the parent cyclooctatetraene (B1213319) provided detailed structural data, which serves as a crucial reference for its derivatives. iucr.org

Table 2: Selected Crystallographic Data for Cyclooctatetraene (COT)

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | iucr.org |

| Space Group | Aba2 | iucr.org |

| Temperature | 129 K | iucr.org |

| Conformation | Tub (Boat) | iucr.orgwikipedia.org |

| C=C-C Angle | ~126.1° | wikipedia.org |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Derivatives

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light. researchgate.net It is an essential tool for studying chiral molecules, providing information about their absolute stereochemistry. researchgate.net

The parent molecule, this compound, is achiral and therefore would not show an ECD signal. However, ECD spectroscopy would become an indispensable technique for the characterization of any of its chiral derivatives. Chirality could be introduced by substitution on the ring that creates a stereocenter or by synthesizing a derivative where the ring's conformational flipping is restricted, locking it into a chiral conformation.

For a chiral derivative, the ECD spectrum would exhibit positive or negative peaks, known as Cotton effects, at the wavelengths of UV-Vis absorption. The sign and intensity of these Cotton effects are unique to a specific enantiomer. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (such as time-dependent density functional theory, or TD-DFT), the absolute configuration of the chiral centers can be unambiguously assigned. researchgate.net This combination of experimental and theoretical ECD is the gold standard for stereochemical determination in solution, especially when single crystals for XRD are not available.

Other Advanced Spectroscopic and Characterization Techniques in Organic Chemistry

Beyond the primary methods discussed, a suite of other spectroscopic techniques is vital for the complete characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide a wealth of structural information. Protons on the double bonds (vinylic protons) would resonate in the downfield region, typically between 5.5 and 7.0 ppm. The proton on the carbon bearing the carboxylic acid group (the α-proton) would also be in this region. The allylic protons on the sp³-hybridized carbon would appear further upfield. The acidic proton of the carboxyl group would appear as a broad singlet at a very downfield chemical shift, often above 10 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different types of carbon atoms. The carbonyl carbon of the carboxylic acid is highly deshielded and would appear around 165-185 ppm. libretexts.org The sp²-hybridized carbons of the triene system would resonate in the 120-140 ppm range, while the sp³-hybridized carbon of the ring would have a signal significantly further upfield.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be dominated by two characteristic absorptions from the carboxylic acid group:

A very broad O-H stretching band, typically centered around 3000 cm⁻¹, resulting from the hydrogen-bonded hydroxyl group.

A strong, sharp C=O (carbonyl) stretching absorption, expected to appear in the range of 1700-1725 cm⁻¹. libretexts.org Weaker absorptions from C=C stretching (around 1600-1650 cm⁻¹) and C-H stretching would also be present.

Computational Chemistry Modern computational methods, particularly Density Functional Theory (DFT), are routinely used to complement experimental data. acs.org For this compound, DFT calculations could be used to:

Predict the minimum energy conformation of the molecule, confirming the tub-like structure of the ring.

Calculate theoretical NMR and IR spectra to aid in the assignment of experimental signals.

Analyze the electronic structure, including orbital energies and charge distribution.

Derivatives and Analogues of 2,4,6 Cyclooctatriene 1 Carboxylic Acid

Synthetic Approaches to Substituted Cyclooctatriene Carboxylic Acids and Their Esters

The synthesis of cyclooctatetraene-based carboxylic acids and their esters often leverages the unique electronic properties of the COT ring system. A primary method involves the generation of the cyclooctatetraene (B1213319) dianion, a planar, 10-π electron aromatic species, which can then be reacted with electrophiles. vaia.com

One of the most direct routes to cyclooctatetraene carboxylic acids is the carboxylation of the cyclooctatetraene dianion (COT²⁻). This dianion is readily formed by treating cyclooctatetraene with alkali metals, such as potassium. vaia.com Subsequent reaction with carbon dioxide (CO₂) introduces carboxyl groups to the ring. Research into this reaction has shown that it can lead to dicarboxylic acid products. acs.org The reaction of the dianion with other electrophiles, such as aldehydes and ketones, has also been explored. acs.org

Transition metal-mediated synthesis provides a powerful and versatile methodology for accessing a wide array of substituted cyclooctatetraenes, which can serve as precursors to carboxylic acid derivatives. rsc.org For instance, nickel-catalyzed [2+2+2+2] cycloaddition of tethered diynes can produce highly functionalized COTs. stanford.edu These pre-functionalized rings can then potentially be converted to the desired carboxylic acids through subsequent synthetic steps. Another approach involves the coupling of 1,4-dimetalla-1,3-dienes, which can be generated from zirconacyclopentadienes, to form octasubstituted cyclooctatetraenes. thieme-connect.de

A summary of a key synthetic approach is presented below:

| Precursor | Reagents | Product Type | Reference |

| Cyclooctatetraene | 1. Alkali Metal (e.g., K) 2. CO₂ (carboxylation) | Cyclooctatetraene dicarboxylic acid | vaia.comacs.org |

| Tethered Diynes | Ni(0) catalyst | Functionalized Cyclooctatetraene | stanford.edu |

| Zirconacyclopentadienes | Heat or additives (e.g., N-bromosuccinimide) | Substituted Cyclooctatetraene | thieme-connect.de |

This table summarizes general synthetic strategies toward cyclooctatetraene derivatives that are or can be precursors to the corresponding carboxylic acids.

Comparative Reactivity and Spectroscopic Studies of Functionalized Derivatives

The reactivity of 2,4,6-cyclooctatriene-1-carboxylic acid derivatives is governed by both the carboxylic acid function and the polyene ring system.

Spectroscopic Studies: The spectroscopic signatures of these derivatives are predictable based on their constituent functional groups.

Infrared (IR) Spectroscopy: Carboxylic acid derivatives are characterized by a strong carbonyl (C=O) stretching absorption. For a carboxylic acid, a very broad O-H stretch is observed from approximately 3300 to 2500 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C=O stretch for a saturated acid is typically in the 1730-1700 cm⁻¹ range. spectroscopyonline.com Conjugation with the double bonds of the cyclooctatriene ring would be expected to lower this frequency. spectroscopyonline.com The carboxylate anion shows a strong antisymmetric stretching mode between 1650 and 1550 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the acidic proton of a carboxylic acid is highly deshielded and typically appears in the 10-12 ppm region. libretexts.org In ¹³C NMR, the carbonyl carbon of a carboxylic acid or ester derivative is also significantly deshielded, resonating in the 160-180 ppm range. libretexts.orgoregonstate.edu The sp² carbons of the alkene portions of the ring would be expected in the 120-160 ppm region. oregonstate.edu

| Spectroscopy Type | Functional Group | Characteristic Absorption/Shift | Reference |

| IR | Carboxylic Acid (O-H stretch) | 3300 - 2500 cm⁻¹ (very broad) | orgchemboulder.comlibretexts.org |

| IR | Carboxylic Acid (C=O stretch) | 1730 - 1680 cm⁻¹ (strong) | spectroscopyonline.com |

| IR | Ester (C=O stretch) | ~1735 cm⁻¹ | youtube.com |

| ¹H NMR | Carboxylic Acid (-COOH) | 10 - 12 ppm | libretexts.org |

| ¹³C NMR | Carboxylic Acid/Ester (-C =O) | 160 - 180 ppm | libretexts.orgoregonstate.edu |

| ¹³C NMR | Alkene (-C =C -) | 120 - 160 ppm | oregonstate.edu |

This table presents typical spectroscopic data for the key functional groups found in this compound and its esters.

Stereochemical Aspects and Isomerism in Cyclooctatriene-Carboxylic Acid Derivatives

The non-planar, flexible nature of the cyclooctatetraene ring leads to complex stereochemical possibilities. Beyond the simple cis/trans isomerism possible with substituents on the ring, libretexts.org the geometry of the ring's double bonds is a key feature.

The most stable and common form of cyclooctatetraene features four cis (or Z) double bonds in a D₂d tub-shaped conformation. pnas.org However, a stereoisomer containing one trans (E) double bond, (Z,Z,Z,E)-cyclooctatetraene, has been identified as a local minimum on the potential energy surface. pnas.orgpnas.org For the unsubstituted parent, this (Z,Z,Z,E) isomer is calculated to be significantly higher in energy (approx. 23 kcal/mol) than the all-(Z) isomer and has only a small barrier to revert to the more stable tub form. pnas.orgresearchgate.net

Crucially, research has shown that the relative stability of these isomers can be inverted through substitution. pnas.orgresearchgate.net Steric strain between substituents can be a driving force to favor the (Z,Z,Z,E) conformation. For example, the introduction of bulky t-butyl groups can reduce the energy difference between the all-(Z) and the mono-(E) forms. pnas.org Theoretical calculations have predicted that with a suitable pattern of sterically demanding substituents, the (Z,Z,Z,E) isomer can become the more stable form. pnas.orgresearchgate.net This isomerization process involves a significant change in the ring's geometry and also interchanges the single and double bonds within the ring structure. pnas.orgpnas.org Therefore, a substituted this compound could potentially exist as either the all-(Z) or a stabilized (Z,Z,Z,E) stereoisomer, each with distinct three-dimensional structures and properties.

| Property | (Z,Z,Z,Z)-Cyclooctatetraene (Isomer A) | (Z,Z,Z,E)-Cyclooctatetraene (Isomer B) | Reference |

| Relative Energy | 0 kcal/mol (Reference) | ~23 kcal/mol higher | pnas.orgresearchgate.net |

| Calculated C-C Single Bond | ~1.47 Å | Becomes a double bond in B | pnas.orgresearchgate.net |

| Calculated C=C Double Bond | ~1.34 Å | Becomes a single bond in B | pnas.orgresearchgate.net |

| Stability | Generally more stable | Can be stabilized or favored by bulky substituents | pnas.orgpnas.org |

This table compares the properties of the all-cis isomer of COT with its mono-trans counterpart, based on computational studies.

Current Research Trends and Future Directions in Cyclooctatriene Carboxylic Acid Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of 2,4,6-cyclooctatriene-1-carboxylic acid and its derivatives is a critical area of research, as the availability of these compounds underpins their further study and application. A foundational method for the introduction of a carboxylic acid group onto the cyclooctatetraene (B1213319) (COT) ring involves the carboxylation of the cyclooctatetraene dianion. This dianion, generated by the reduction of COT with an alkali metal, is a planar, aromatic species with 10 π-electrons. Its reaction with carbon dioxide, followed by an acidic workup, yields a mixture of dicarboxylic acids, from which the desired monocarboxylic acid can be derived, albeit often in complex mixtures requiring separation.

Recent research efforts are focused on developing more direct and efficient methods for the synthesis of functionalized cyclooctatrienes. Transition metal-mediated synthesis has emerged as a primary methodology for creating substituted cyclooctatetraenes. rsc.org These methods often involve the cyclotetramerization of substituted alkynes, offering a pathway to a diverse range of derivatives. While not yet extensively applied to the direct synthesis of this compound, these approaches hold significant promise for future synthetic strategies.

Another emerging strategy involves the functionalization of pre-existing cyclooctatriene scaffolds. For instance, the valence isomerization of cubane (B1203433) derivatives, catalyzed by rhodium(I) complexes, provides a route to various COT derivatives. researchgate.net This method allows for the introduction of functional groups onto the cubane precursor, which are then carried over to the cyclooctatriene product.

The table below summarizes some of the key approaches to the synthesis of cyclooctatriene derivatives, highlighting the potential for adaptation to the synthesis of this compound.

| Synthetic Method | Starting Material(s) | Key Reagents/Catalysts | General Outcome | Potential for this compound synthesis |

| Carboxylation of COT Dianion | Cyclooctatetraene | Alkali Metal (e.g., K, Na), CO₂ | Mixture of dicarboxylic acids | A foundational, though often low-yielding, method. |

| Metal-Mediated Cyclotetramerization | Substituted Alkynes | Ni, Ru, or other transition metal catalysts | Substituted cyclooctatetraenes | Offers a route to a wide variety of derivatives, potentially including those with carboxylic acid precursors. rsc.org |

| Valence Isomerization of Cubanes | Functionalized Cubanes | [Rh(nbd)Cl]₂ | Functionalized cyclooctatetraenes | Allows for the introduction of functionality prior to the formation of the COT ring. researchgate.net |

Advanced Computational Investigations into Complex Reaction Dynamics

The conformational flexibility and complex electronic nature of cyclooctatriene and its derivatives make them fascinating subjects for computational investigation. The tub-shaped conformation of cyclooctatetraene is non-aromatic, but its dianion is aromatic. The cyclooctatriene ring system itself can undergo a variety of dynamic processes, including ring inversions and bond shifts. Advanced computational methods, such as Density Functional Theory (DFT) and nonadiabatic molecular dynamics (NAMD), are being employed to unravel the intricate details of these processes. acs.org

Recent computational studies on cyclooctatetraene have focused on its photoinduced dynamics, exploring the relaxation pathways from excited states. These studies have revealed the crucial role of conical intersections in the non-radiative decay of the molecule, a process that occurs on the femtosecond timescale. The simulations show a transition from a non-planar to a planar geometry in the excited state, which influences the molecule's reactivity. acs.org

While specific computational studies on this compound are limited, the existing research on related systems provides a strong foundation for future investigations. The introduction of a carboxylic acid group, an electron-withdrawing substituent, is expected to significantly influence the electronic structure and reactivity of the cyclooctatriene ring. DFT calculations could be used to predict how this substituent affects the energies of the frontier molecular orbitals, the stability of different conformations, and the barriers for various pericyclic reactions, such as electrocyclization.

The table below outlines some of the key areas of computational investigation in cyclooctatriene chemistry and their relevance to the carboxylic acid derivative.

| Computational Method | Focus of Investigation | Key Findings for COT Derivatives | Relevance to this compound |

| Density Functional Theory (DFT) | Ground and excited state geometries, reaction pathways | Prediction of stable conformations, transition state energies, and the influence of substituents on aromaticity. | Can predict the influence of the carboxylic acid group on the ring's structure, stability, and reactivity. |

| Nonadiabatic Molecular Dynamics (NAMD) | Photoinduced relaxation dynamics | Elucidation of ultrafast relaxation pathways through conical intersections and conformational changes in excited states. acs.org | Can provide insights into the photochemistry of the carboxylic acid derivative and its potential for light-induced reactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density and bonding | Characterization of bond critical points and the nature of chemical bonds within the molecule. | Can be used to quantify the electronic effect of the carboxylic acid group on the cyclooctatriene ring. |

Exploration of Novel Transformations and Stereoselective Syntheses

The rich reactivity of the cyclooctatriene scaffold, with its multiple double bonds, offers a plethora of opportunities for novel chemical transformations. A key area of interest is the development of stereoselective reactions, which allow for the synthesis of complex, three-dimensional structures with high precision. While specific examples of transformations involving this compound are not yet abundant in the literature, the principles of stereoselective synthesis can be applied to predict potential reaction pathways.

The conjugated triene system within the molecule makes it a prime candidate for cycloaddition reactions, such as the Diels-Alder reaction. The carboxylic acid group can act as a directing group, influencing the regioselectivity and stereoselectivity of the addition. Furthermore, the double bonds can be subjected to a variety of addition reactions, including hydrogenation, halogenation, and epoxidation, each with the potential for stereochemical control.

Recent advances in catalysis, particularly in asymmetric catalysis, open up exciting possibilities for the stereoselective functionalization of the cyclooctatriene ring. For example, chiral catalysts could be employed to achieve enantioselective dihydroxylations or cyclopropanations of the double bonds. The development of such reactions would provide access to a wide range of chiral building blocks for the synthesis of natural products and other biologically active molecules.

The table below presents some potential novel transformations of this compound, drawing analogies from the known reactivity of other cyclic polyenes.

| Reaction Type | Potential Reagents | Expected Outcome | Potential for Stereoselectivity |

| Diels-Alder Reaction | Dienophiles (e.g., maleic anhydride) | Bicyclic adducts | The facial selectivity can be influenced by the carboxylic acid group and chiral catalysts. |

| Asymmetric Dihydroxylation | OsO₄, chiral ligands | Chiral diols | Well-established methods for asymmetric dihydroxylation can be applied. |

| Asymmetric Epoxidation | Peroxy acids, chiral catalysts | Chiral epoxides | Various methods for asymmetric epoxidation of alkenes are available. |

| Ring-Closing Metathesis (RCM) | Grubbs' or other metathesis catalysts | Could lead to novel bicyclic or polycyclic systems if additional unsaturation is present. | The stereochemistry of the starting material would influence the product. |

Interdisciplinary Research Incorporating Cyclooctatriene Scaffolds

The unique structural and electronic properties of the cyclooctatriene scaffold make it an attractive building block for applications in various interdisciplinary fields, including materials science and medicinal chemistry. The ability to functionalize the ring allows for the fine-tuning of its properties for specific applications.

In materials science, cyclooctatetraene derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs). google.com The non-planar structure of the COT ring can be advantageous in preventing intermolecular aggregation, which can quench fluorescence in the solid state. The introduction of a carboxylic acid group could provide a handle for attaching the COT unit to other molecules or surfaces, facilitating the construction of more complex materials. Recently, cyclooctatetraene-embedded carbon nanorings have been synthesized, demonstrating the potential of this scaffold in creating novel carbon-based materials with interesting electronic properties. nih.gov

In medicinal chemistry, the concept of molecular scaffolds is central to drug discovery. nih.gov A scaffold provides the core structure of a molecule, which can then be decorated with various functional groups to optimize its biological activity. The cyclooctatriene ring, with its defined three-dimensional shape, represents a non-aromatic, sp³-rich scaffold that is distinct from the more common aromatic rings found in many drugs. researchgate.net The incorporation of a cyclooctatriene-carboxylic acid moiety into a drug candidate could lead to improved physicochemical properties, such as solubility and metabolic stability. The norbornene scaffold, a bicyclic system, has already shown promise as a structure in the search for new cancer treatments, suggesting that other non-aromatic cyclic systems like cyclooctatriene could also be valuable. mdpi.com

The table below highlights some of the potential interdisciplinary applications of cyclooctatriene scaffolds.

| Field of Research | Potential Application | Role of the Cyclooctatriene Scaffold | Significance of the Carboxylic Acid Group |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Provides a non-planar, fluorescent core that can prevent aggregation-caused quenching. google.com | Can act as an anchor to attach the scaffold to other components or surfaces. |

| Carbon Nanomaterials | Serves as a building block for novel carbon nanorings and other nanostructures. nih.gov | Can be used to functionalize the nanomaterials and tune their properties. | |

| Medicinal Chemistry | Drug Discovery | Acts as a three-dimensional, non-aromatic scaffold for the development of new therapeutic agents. researchgate.netnih.gov | Provides a point of attachment for other functional groups and can improve pharmacokinetic properties. |

| Bioorthogonal Chemistry | The strained ring system could potentially be used in click chemistry-type reactions for bioconjugation. | Can be used to link the scaffold to biomolecules. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,6-cyclooctatriene-1-carboxylic acid, and how can reaction intermediates be optimized for yield?

- Methodology :

- Diels-Alder cycloaddition : Use conjugated dienes and trienes with electron-deficient dienophiles to construct the cyclooctatriene backbone. Optimize solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) to stabilize intermediates .

- Carboxylation : Introduce the carboxylic acid group via CO₂ insertion using transition-metal catalysts (e.g., Pd or Ni complexes) under controlled pressure .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to isolate high-purity product .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Thermal analysis : Use differential scanning calorimetry (DSC) to assess decomposition temperatures and identify phase transitions .

- pH stability assays : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-UV (C18 column, 220 nm detection) at 0, 24, and 48 hours .

Q. What spectroscopic techniques are most effective for characterizing the structure and regiochemistry of the cyclooctatriene moiety?

- Methodology :

- NMR : Use - and -NMR (CDCl₃ or DMSO-d₆) to confirm conjugation patterns and substituent positions. NOESY experiments can resolve spatial proximity of protons in the strained ring .

- IR spectroscopy : Identify carboxylate C=O stretching (~1700 cm⁻¹) and conjugated C=C stretches (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic structure and reactivity of this compound in cycloaddition reactions?

- Methodology :

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions .

- Reaction pathway simulation : Use Gaussian or ORCA to model transition states and activation energies for ring-opening/functionalization pathways .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of cyclooctatriene-carboxylic acids?

- Methodology :

- Meta-analysis : Compare datasets from peer-reviewed studies (e.g., IC₅₀ values in cancer cell lines) using statistical tools (ANOVA, principal component analysis) to identify outliers .

- Experimental validation : Replicate conflicting assays under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate variables .

Q. How does the steric strain of the cyclooctatriene ring influence its acid dissociation constant (pKa) compared to simpler cyclohexene analogs?

- Methodology :

- Potentiometric titration : Measure pKa in aqueous methanol (20% v/v) with a glass electrode. Compare to 3-cyclohexene-1-carboxylic acid (pKa ~4.7) to assess strain effects .

- Computational pKa prediction : Use COSMO-RS or ACD/Labs software to model solvation effects and validate experimental results .

Safety and Best Practices

- Handling : Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential respiratory irritation .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products